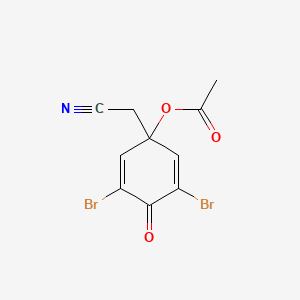
3,5-Dibromo-1-acetoxy-4-oxo-2,5-cyclohexadiene-1-acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibromo-1-acetoxy-4-oxo-2,5-cyclohexadiene-1-acetonitrile is a class of organic compounds characterized by the presence of two carbon-carbon double bonds (dienes) conjugated with a carbonyl group (C=O). This conjugation results in a highly reactive structure, making dienones valuable intermediates in organic synthesis. This compound is particularly notable for its applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,5-Dibromo-1-acetoxy-4-oxo-2,5-cyclohexadiene-1-acetonitrile can be synthesized through several methods, including:
Oxidation of Dienes: This involves the oxidation of conjugated dienes using oxidizing agents such as potassium permanganate or chromium trioxide.
Acyclic Diene Metathesis (ADMET): This method involves the polymerization of acyclic dienes using catalysts like molybdenum or tungsten compounds.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes, utilizing robust and efficient catalysts to ensure high yields and purity. The choice of method depends on the desired scale and application of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Dibromo-1-acetoxy-4-oxo-2,5-cyclohexadiene-1-acetonitrile undergoes various chemical reactions, including:
Oxidation: Conversion to quinones using oxidizing agents.
Reduction: Reduction to corresponding dienes using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acidic or basic catalysts for substitution reactions.
Major Products:
Quinones: Formed through oxidation.
Dienes: Formed through reduction.
Substituted Dienones: Formed through substitution reactions.
Applications De Recherche Scientifique
3,5-Dibromo-1-acetoxy-4-oxo-2,5-cyclohexadiene-1-acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of steroidal compounds.
Industry: Utilized in the production of polymers and other industrial materials
Mécanisme D'action
The mechanism of action of 3,5-Dibromo-1-acetoxy-4-oxo-2,5-cyclohexadiene-1-acetonitrile involves its ability to undergo various chemical transformations due to its conjugated structure. This reactivity allows it to interact with different molecular targets and pathways. For instance, in biological systems, this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases . In chemical reactions, its conjugated structure facilitates rearrangements and substitutions, making it a versatile intermediate .
Comparaison Avec Des Composés Similaires
Quinones: Similar in structure but with two carbonyl groups.
Diones: Compounds with two carbonyl groups but not necessarily conjugated.
Cyclopentadienone: A cyclic compound with similar reactivity.
Uniqueness: 3,5-Dibromo-1-acetoxy-4-oxo-2,5-cyclohexadiene-1-acetonitrile is unique due to its conjugated structure, which imparts high reactivity and versatility in chemical transformations. This makes it distinct from other similar compounds like quinones and diones, which may not exhibit the same range of reactivity .
Propriétés
Numéro CAS |
84713-43-9 |
|---|---|
Formule moléculaire |
C10H7Br2NO3 |
Poids moléculaire |
348.97 g/mol |
Nom IUPAC |
[3,5-dibromo-1-(cyanomethyl)-4-oxocyclohexa-2,5-dien-1-yl] acetate |
InChI |
InChI=1S/C10H7Br2NO3/c1-6(14)16-10(2-3-13)4-7(11)9(15)8(12)5-10/h4-5H,2H2,1H3 |
Clé InChI |
VHKNISXZWLTRMQ-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1(C=C(C(=O)C(=C1)Br)Br)CC#N |
SMILES canonique |
CC(=O)OC1(C=C(C(=O)C(=C1)Br)Br)CC#N |
Key on ui other cas no. |
84713-43-9 |
Synonymes |
3,5-dibromo-1-acetoxy-4-oxo-2,5-cyclohexadiene-1-acetonitrile dienone A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















